5-Aminothieno[3,2-b]pyridine-6-carbonitrile
Overview
Description
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has highlighted the role of 5-Aminothieno[3,2-b]pyridine-6-carbonitrile derivatives in the synthesis of heterocyclic compounds. For instance, Deeb and Abdelgawad (2018) described the synthesis and reactions of 5-aminothieno[2,3-c]pyridazine-6-carbonitriles as building blocks for creating polyfunctionalized heterocyclic compounds, with some derivatives exhibiting antimicrobial activity (Deeb & Abdelgawad, 2018). Similarly, Gaber, Sherif, and Abu-Shanab (2005) synthesized new versatile enaminonitrile-type building blocks, 3-aminothieno[2,3-b]pyridine-2-carbonitriles, which further interacted with triethyl orthoformate to yield compounds with heterocyclic systems containing pyrazole, pyrimidine, and pyridine rings (Gaber, Sherif, & Abu-Shanab, 2005).
Antimicrobial Activity
The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems from 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides showcased not just the chemical versatility of these compounds but also hinted at their potential for producing substances with biological activities, including antimicrobial properties (Bakhite, Al‐Sehemi, & Yamada, 2005). Abdel-rahman, Bakhite, and Al-Taifi (2002) further explored the antimicrobial activity of new Pyridothienopyrimidines and Pyridothienotriazines, emphasizing the biological relevance of these heterocyclic compounds (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Synthesis and Biological Activity Analysis
Chigorina, Bespalov, and Dotsenko (2019) synthesized N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, leading to the creation of compounds whose biological activity was analyzed in silico, illustrating the potential for pharmaceutical applications (Chigorina, Bespalov, & Dotsenko, 2019).
Mechanism of Action
Target of Action
Compounds in the thieno[3,2-b]pyridine series have been studied for their effects on human tumor cells .
Mode of Action
It’s known that aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series can inhibit the growth of various human tumor cell lines . This suggests that 5-Aminothieno[3,2-b]pyridine-6-carbonitrile may interact with its targets to inhibit cell growth.
Biochemical Pathways
The related aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series have been shown to affect cell cycle progression and induce apoptosis in human tumor cells .
Result of Action
The aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine series, which include this compound, have been shown to inhibit the growth of various human tumor cell lines . This suggests that this compound may have similar effects.
Properties
IUPAC Name |
5-aminothieno[3,2-b]pyridine-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-4-5-3-7-6(1-2-12-7)11-8(5)10/h1-3H,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHITFIPPGPDSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(C(=C2)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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